molecular formula C30H40N4O2 B3010874 1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol CAS No. 539806-27-4

1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol

Cat. No.: B3010874
CAS No.: 539806-27-4
M. Wt: 488.676
InChI Key: KQBYZIKLDOLXQZ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two 2,3-dimethyl-indole groups and a piperazine ring, making it a unique and versatile molecule in various scientific fields.

Scientific Research Applications

1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol involves multiple steps, starting with the preparation of the 2,3-dimethyl-indole precursor. The indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting indole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

The next step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions. The final step is the coupling of the 2,3-dimethyl-indole groups with the piperazine ring, which can be accomplished through a nucleophilic substitution reaction using a suitable leaving group, such as a tosylate or mesylate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through binding to specific receptors, enzymes, or other proteins, leading to modulation of cellular signaling pathways and biological processes. Further research is needed to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindolenine: A related indole derivative with similar structural features but lacking the piperazine ring.

    1-(2,3-Dimethyl-indol-1-yl)-3-methylamino-propan-2-ol: A compound with a similar indole structure but different functional groups.

Uniqueness

1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol is unique due to its combination of two 2,3-dimethyl-indole groups and a piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O2/c1-21-23(3)33(29-11-7-5-9-27(21)29)19-25(35)17-31-13-15-32(16-14-31)18-26(36)20-34-24(4)22(2)28-10-6-8-12-30(28)34/h5-12,25-26,35-36H,13-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBYZIKLDOLXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCN(CC3)CC(CN4C(=C(C5=CC=CC=C54)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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